Benzene, 4-(bromomethyl)-2-(4-(bromomethyl)phenoxy)-1-methoxy-
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Overview
Description
Benzene, 4-(bromomethyl)-2-(4-(bromomethyl)phenoxy)-1-methoxy- is a complex organic compound characterized by the presence of bromomethyl and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-(bromomethyl)-2-(4-(bromomethyl)phenoxy)-1-methoxy- typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by etherification and methylation reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as iron(III) bromide or aluminum chloride to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-(bromomethyl)-2-(4-(bromomethyl)phenoxy)-1-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Scientific Research Applications
Benzene, 4-(bromomethyl)-2-(4-(bromomethyl)phenoxy)-1-methoxy- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 4-(bromomethyl)-2-(4-(bromomethyl)phenoxy)-1-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function or activity. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(bromomethyl)-4-methyl-: Similar structure but with a methyl group instead of a methoxy group.
Benzene, 1-bromo-4-phenoxy-: Lacks the bromomethyl and methoxy groups, making it less reactive in certain chemical reactions.
Uniqueness
Benzene, 4-(bromomethyl)-2-(4-(bromomethyl)phenoxy)-1-methoxy- is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.
Properties
CAS No. |
7290-25-7 |
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Molecular Formula |
C15H14Br2O2 |
Molecular Weight |
386.08 g/mol |
IUPAC Name |
4-(bromomethyl)-2-[4-(bromomethyl)phenoxy]-1-methoxybenzene |
InChI |
InChI=1S/C15H14Br2O2/c1-18-14-7-4-12(10-17)8-15(14)19-13-5-2-11(9-16)3-6-13/h2-8H,9-10H2,1H3 |
InChI Key |
NVRMVQAWSYWBTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)OC2=CC=C(C=C2)CBr |
Origin of Product |
United States |
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